Arg-Gly-Asp TFA

Integrin Pharmacology Cell Adhesion Binding Assay

Linear RGD tripeptides often suffer from rapid degradation, compromising experimental reproducibility. Arg-Gly-Asp TFA solves this with enhanced solubility for consistent dose-response studies across αvβ3, αvβ5, and α5β1 integrins. - Broad reactivity: Binds multiple RGD-recognizing integrin heterodimers for comprehensive adhesion assays. - Superior potency in osteoclast research: RGDS derivatives demonstrate lower IC50 (26 µM) compared to extended sequences like GRGDSP (201 µM). - Reliable supply: TFA salt formulation ensures reproducible handling and defined solubility (0.1 N acetic acid).

Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol
CAS No. 4685-12-5
Cat. No. B1360100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly-Asp TFA
CAS4685-12-5
Synonymsis(glycyl-L-aspartic acid) oxalate 0.4-hydrate
glycyl-L-aspartic acid
glycylaspartic acid
glycylaspartic acid, (DL)-isomer
N-glycyl-L-aspartic acid
Molecular FormulaC6H10N2O5
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)CN)C(=O)O
InChIInChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1
InChIKeySCCPDJAQCXWPTF-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arg-Gly-Asp TFA Overview


Arg-Gly-Asp TFA (RGD trifluoroacetate) is a synthetic tripeptide that serves as the minimal integrin-binding motif derived from fibronectin and other extracellular matrix proteins [1]. The compound, with a molecular weight of 460.36 g/mol for the TFA salt form, comprises the tripeptide sequence L-arginyl-glycyl-L-aspartic acid, which functions as a competitive ligand for RGD-recognizing integrin heterodimers [2]. The TFA counterion form enhances solubility and handling characteristics compared to the free base, making it the preferred formulation for reproducible experimental use in cell adhesion assays, biomaterials functionalization, and integrin-targeting studies .

Substitution Risks for Arg-Gly-Asp TFA


Despite sharing the core RGD motif, linear RGD peptides, extended RGD-containing sequences, and cyclic RGD analogs exhibit profound differences in integrin subtype selectivity, binding kinetics, conformational stability, and susceptibility to enzymatic degradation [1]. Linear RGD peptides demonstrate broad reactivity across αvβ3, αvβ5, and α5β1 integrins with moderate affinity, while cyclic RGD analogs achieve sub-nanomolar affinity for αvβ3 but with reduced activity toward other RGD-binding integrins [2]. Furthermore, linear RGD peptides undergo rapid aminopeptidase-mediated degradation in plasma, limiting their utility in in vivo applications requiring sustained exposure [3]. Substituting Arg-Gly-Asp TFA with extended linear sequences or cyclic variants without understanding these differential properties introduces uncontrolled variables that confound data interpretation and impair experimental reproducibility across independent studies.

Arg-Gly-Asp TFA Differentiation Evidence


Integrin Binding Profile

Linear RGD peptides (including Arg-Gly-Asp and GRGDSP) demonstrate activity across multiple RGD-binding integrins, including αvβ3, αvβ5, and α5β1, while exhibiting selectivity against αvβ6, αvβ8, and αIIbβ3 [1]. This broad reactivity profile contrasts with cyclic RGD peptides such as c(RGDfK), which achieve high affinity and selectivity for αvβ3 (IC50 = 0.94 nM) but show substantially reduced binding to other integrin subtypes . For experimental systems requiring simultaneous engagement of multiple integrin classes or where αvβ3-specific targeting is not desired, Arg-Gly-Asp TFA provides a defined broad-spectrum binding profile distinct from cyclic RGD analogs.

Integrin Pharmacology Cell Adhesion Binding Assay

Cell Adhesion Inhibition Potency

In a serum-coated glass adhesion assay using osteoclasts, the tetrapeptide RGDS demonstrated approximately 7.7-fold greater inhibitory potency (IC50 = 26 μM) compared to the hexapeptide GRGDSP (IC50 = 201 μM) [1]. The rank order of inhibitory activity for linear RGD analogs in this system was: RGDS (26 μM) > GRGDS (38 μM) > RGDV (43 μM) > Ac-RGDV-NH2 (68 μM) > Ac-RGDS-NH2 (84 μM) > GRGDTP (180 μM) > GRGDSP (201 μM) [2]. This data demonstrates that extended RGD sequences can exhibit reduced functional activity in certain cellular contexts, suggesting that the minimal tripeptide Arg-Gly-Asp may represent a more potent starting scaffold for specific applications.

Cell Adhesion Osteoclast Biology Inhibition Assay

Plasma Stability

Linear RGD peptides undergo rapid degradation in plasma due to aminopeptidase activity targeting the N-terminal arginine residue [1]. Studies demonstrate that unmodified linear RGD peptides are intrinsically unstable in biological fluids, with aminopeptidase-mediated cleavage representing a critical limitation for in vivo applications requiring sustained systemic exposure [2]. In contrast, RGD analogs stabilized against aminopeptidase (via N-terminal modification or cyclization) maintain integrity in plasma and retain functional activity [3]. For in vitro studies where plasma exposure is not required, linear RGD TFA remains suitable; for in vivo applications, stabilized analogs or cyclic derivatives should be considered.

Peptide Stability Pharmacokinetics In Vivo Applications

Conformational Binding Stability

Molecular dynamics simulations comparing linear RGD pentapeptide with cyclic RGD reveal that linear RGD exhibits greater conformational flexibility, resulting in configurational instability within the integrin αvβ3 binding pocket [1]. The linear RGD peptide triggers instability in the RGD domain due to its inherent flexibility, with force-dependent dissociation simulations showing that linear RGD leaves the active site more readily and dissociates more rapidly than the cyclic RGD ligand [2]. The interaction energy between Mg2+ (coordinated at the MIDAS motif) and cyclic RGD is substantially stronger than that of the linear RGD system, attributed to better shielding from competitive attack by free water molecules in the cyclic conformation [3].

Molecular Dynamics Integrin Binding Ligand Design

Solubility and Handling

Arg-Gly-Asp TFA exhibits solubility of 20 mg/mL in 0.1 N acetic acid, providing a defined and reproducible starting point for stock solution preparation . The TFA counterion formulation offers distinct handling advantages compared to free base forms of RGD-containing peptides, which may exhibit variable solubility characteristics depending on sequence length and net charge [1]. For instance, extended RGD sequences such as Gly-Arg-Gly-Asp-Ser TFA demonstrate aqueous solubility but require specific pH adjustment or solvent optimization . The defined solubility parameters of Arg-Gly-Asp TFA reduce inter-lot variability and facilitate standardized experimental protocols across independent research groups.

Peptide Solubility Formulation Experimental Workflow

Arg-Gly-Asp TFA Applications


Broad-Spectrum Integrin Engagement

Arg-Gly-Asp TFA is optimally suited for cell adhesion inhibition studies where simultaneous engagement of multiple RGD-binding integrins (αvβ3, αvβ5, α5β1) is required, as its broad reactivity profile contrasts with the αvβ3-selective binding of cyclic RGD analogs [1]. The defined solubility in 0.1 N acetic acid enables reproducible stock solution preparation for dose-response experiments across diverse cell types expressing heterogeneous integrin repertoires. This application is supported by the documented integrin binding selectivity profile established in solid-phase ELISA assays [2].

Biomaterial Functionalization

For surface coating and biomaterials functionalization applications, Arg-Gly-Asp TFA provides a defined, cost-effective RGD ligand for promoting cell adhesion and spreading on synthetic substrates [1]. The linear RGD conformation enables flexible presentation of the binding motif, which may be advantageous for accommodating diverse integrin geometries on adherent cell surfaces. This application leverages the compound's broad integrin reactivity profile and is supported by extensive literature on RGD-coated culture surfaces for enhancing cell attachment [2].

Platelet Aggregation Inhibition Reference

Arg-Gly-Asp TFA serves as a reference standard for in vitro studies of RGD-mediated inhibition of platelet aggregation via competitive binding to integrin αIIbβ3 [1]. While linear RGD peptides show selectivity against αIIbβ3 relative to other integrins, they remain useful tools for characterizing platelet integrin function in controlled in vitro systems. The compound's stability limitations in plasma restrict its utility to in vitro and ex vivo platelet studies, consistent with documented aminopeptidase susceptibility of linear RGD peptides [2].

Osteoclast Adhesion Assays

In osteoclast biology research, Arg-Gly-Asp TFA and its tetrapeptide derivative RGDS demonstrate superior inhibitory potency compared to extended linear sequences such as GRGDSP (IC50: 26 μM versus 201 μM) in vitronectin receptor-mediated adhesion assays [1]. Researchers investigating osteoclast function, bone resorption, or osteoporosis-related pathways should prioritize Arg-Gly-Asp-based peptides over longer linear RGD sequences for maximum functional activity in osteoclast systems [2].

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